2'-Deoxy-2'-fluorocytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

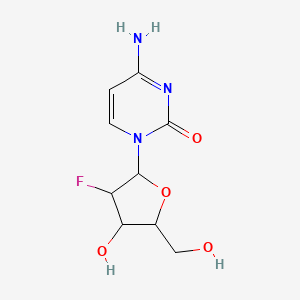

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907103 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2'-Deoxy-2'-fluorocytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Deoxy-2'-fluorocytidine (Gemcitabine): A Technical Guide on its Discovery, Mechanism, and Clinical Journey

Abstract

2'-Deoxy-2'-fluorocytidine, known clinically as gemcitabine, represents a cornerstone in the treatment of various solid tumors. Its journey from a compound initially synthesized for antiviral purposes to a blockbuster oncologic agent is a compelling narrative of serendipity, keen scientific observation, and rigorous clinical development. This guide provides an in-depth technical exploration of gemcitabine's history, from the chemical rationale of its design to its complex mechanism of action and pivotal clinical milestones. We will dissect the preclinical experiments that unveiled its potent cytotoxic activity, detail its metabolic activation pathway, and chart its regulatory approvals for treating cancers of the pancreas, lung, breast, and ovaries. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this critical chemotherapeutic agent.

Introduction: The Quest for Better Antimetabolites

The mid-20th century saw the rise of antimetabolite chemotherapy, with drugs like 5-fluorouracil demonstrating the clinical potential of interfering with nucleic acid synthesis to target rapidly dividing cancer cells. This era was defined by a rational design approach: creating "faulty" versions of the natural building blocks of DNA and RNA to disrupt cellular replication. A key strategy that emerged was the modification of the sugar moiety of nucleosides, particularly through halogenation. The introduction of a highly electronegative fluorine atom was hypothesized to alter the molecule's chemical properties, stability, and enzymatic interactions in beneficial ways. It is within this scientific context that the story of this compound begins.

A Serendipitous Discovery: From Antiviral Hopeful to Anticancer Powerhouse

In the early 1980s, at the laboratories of Eli Lilly and Company, Dr. Larry Hertel and his team synthesized a series of fluorinated nucleoside analogs with the primary goal of discovering new antiviral agents.[1] Among these was 2',2'-difluorodeoxycytidine, which would later be named gemcitabine. The rationale for adding two fluorine atoms at the 2'-position of the deoxyribose sugar was to create a stable molecule that could potentially inhibit viral replication.

However, during preclinical screening, an unexpected and powerful activity was observed: the compound was profoundly cytotoxic to leukemia cells in vitro.[1][2] This pivotal observation shifted the entire focus of the research program from virology to oncology. The initial antiviral candidate had serendipitously revealed itself as a potent anticancer agent, prompting a comprehensive investigation into its mechanism and potential clinical applications. This discovery underscores a crucial aspect of pharmaceutical research: the importance of being prepared to recognize and pursue unexpected findings. The compound was patented in 1983, setting the stage for its extensive development.[1]

Mechanism of Action: A Multi-Pronged Attack on DNA Synthesis

Gemcitabine is a prodrug, meaning it is inactive upon administration and requires intracellular conversion to its active forms.[3] Its cytotoxic effects are the result of a sophisticated, multi-step process that ultimately cripples the cell's ability to replicate DNA.

Cellular Uptake and Metabolic Activation

The journey of gemcitabine begins with its transport into the cancer cell, a process mediated by various human nucleoside transporters (hNTs).[4] Once inside, it undergoes a series of phosphorylation events, which are essential for its activation.[3][5]

-

Monophosphorylation: The first and rate-limiting step is the conversion of gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK).[4][6]

-

Diphosphorylation: dFdCMP is then phosphorylated by cytidylate kinase to form gemcitabine diphosphate (dFdCDP).[6]

-

Triphosphorylation: Finally, nucleoside-diphosphate kinase catalyzes the formation of the key active metabolite, gemcitabine triphosphate (dFdCTP).[7]

A significant portion of gemcitabine is catabolized into an inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), by the enzyme cytidine deaminase (CDA), primarily in the liver, blood, and other tissues.[4][8]

References

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxy-2'-fluorocytidine: Properties, Analysis, and Biological Significance

Introduction: The Emergence of a Potent Nucleoside Analogue

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analogue that has garnered significant interest within the scientific community for its broad-spectrum antiviral and potential anticancer activities.[1] Developed in the 1960s, its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be recognized and metabolized by cellular enzymes, ultimately leading to the disruption of viral replication.[1] The strategic incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar ring profoundly influences its chemical stability, conformational preferences, and biological activity.[2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed analytical and synthetic methodologies, and an in-depth exploration of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and nucleoside chemistry.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various analytical techniques.

General and Physical Properties

This compound typically presents as a white to off-white solid powder.[4] Key identifying and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂FN₃O₄ | [5] |

| Molecular Weight | 245.21 g/mol | [5] |

| CAS Number | 10212-20-1 | [5] |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [5] |

| Synonyms | 2'-FdC, 2'-Fluoro-2'-deoxycytidine | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 167 °C | [4][6] |

| Storage | 2-8°C, protected from light, sealed in a dry environment | [4][6] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation in biological assays and for its analysis by liquid chromatography.

| Solvent | Solubility | Source(s) |

| Water | 5 mg/mL (requires sonication and warming to 60°C) | [4] |

| DMSO | ≥10 mg/mL | [2] |

| Methanol | Soluble | [4] |

| Ethanol | Slightly soluble (0.1-1 mg/mL) | [2] |

| PBS | 100 mg/mL (requires sonication) | [7] |

Stability

The introduction of the 2'-fluoro group significantly enhances the stability of the glycosidic bond compared to natural deoxyribonucleosides, particularly under acidic conditions.[2][8] This increased stability is attributed to the electron-withdrawing nature of the fluorine atom, which destabilizes the formation of the oxocarbenium ion intermediate required for glycosidic bond cleavage.[8] Studies on the closely related 2'-fluoroarabinonucleic acid (2'F-ANA) have shown remarkable stability in simulated gastric fluid (pH ~1.2), with virtually no degradation observed after two days, whereas DNA is rapidly degraded under the same conditions.[8] Under basic conditions (1 M NaOH at 65°C), 2'F-ANA also demonstrates significantly greater stability than RNA.[8]

Structural and Spectroscopic Characterization

The precise structural and spectroscopic features of this compound are essential for its unambiguous identification and for understanding its interactions with biological targets.

Crystal Structure

Spectroscopic Data

-

¹H NMR: The proton spectrum will show characteristic signals for the sugar protons and the cytosine base protons. The anomeric proton (H1') will appear as a doublet of doublets, with coupling to H2' and a long-range coupling to the 2'-fluorine atom.

-

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the sugar carbons, particularly C1', C2', and C3', will be influenced by the electronegative fluorine atom.

-

¹⁹F NMR: The fluorine spectrum is a simple and powerful method for confirming the presence and purity of the compound. It will exhibit a single resonance, and its chemical shift is highly sensitive to the local electronic environment.[11] The coupling of the ¹⁹F nucleus to adjacent protons (H1', H2', H3') provides valuable structural information.[11]

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of nucleosides. The full-scan mass spectrum in positive ion mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 246.09.

The fragmentation pattern in tandem mass spectrometry (MS/MS) of nucleosides is well-characterized and typically involves the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety and the formation of a protonated cytosine base fragment.[12][13] Other characteristic fragmentation pathways include the sequential loss of water and formaldehyde from the sugar ring.[12]

Synthesis and Analysis

The ability to synthesize and accurately analyze this compound is crucial for its development and application.

Chemical Synthesis

Several synthetic routes to this compound and its derivatives have been reported. A common strategy involves the fluorination of a suitably protected arabinonucleoside precursor or the opening of a 2,2'-anhydro nucleoside with a fluoride source.[2][14] A plausible synthetic pathway, adapted from literature procedures for related compounds, is outlined below.[14][15]

-

Protection of Cytidine: Start with commercially available cytidine. Protect the 3' and 5' hydroxyl groups and the exocyclic amine of the cytosine base using standard protecting group chemistry (e.g., silyl ethers for the hydroxyls and a benzoyl group for the amine).

-

Formation of the 2,2'-Anhydro Linkage: Treat the protected cytidine with a reagent such as diphenyl carbonate or Vilsmeier reagent to form the 2,2'-anhydrocytidine intermediate. This step activates the 2'-position for nucleophilic attack.

-

Fluorination: React the anhydro intermediate with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst or with hydrogen fluoride-pyridine, to introduce the fluorine atom at the 2'-position with inversion of configuration.[2]

-

Deprotection: Remove all protecting groups under appropriate conditions (e.g., fluoride source for silyl ethers and ammonolysis for the benzoyl group) to yield this compound.

-

Purification: Purify the final product by column chromatography on silica gel or by recrystallization.

Caption: Synthetic scheme for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for determining the purity and quantifying the concentration of this compound. A reverse-phase HPLC method is typically employed.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.

-

Mobile Phase: A gradient elution is often used to achieve good resolution.

-

Mobile Phase A: Water with 0.1% formic acid or a suitable buffer (e.g., ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example, a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at a wavelength of approximately 270 nm, which is near the absorbance maximum for the cytosine chromophore.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like water or a water/methanol mixture.

Biological Activity and Mechanism of Action

The therapeutic potential of this compound stems from its ability to act as an antiviral agent.

Intracellular Activation Pathway

Like many nucleoside analogues, this compound is a prodrug that must be converted to its active triphosphate form within the cell.[16] This activation is a three-step phosphorylation process catalyzed by host cell kinases.

-

Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to its 5'-monophosphate (2'-FdC-MP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK).[16]

-

Diphosphorylation: 2'-FdC-MP is then converted to its 5'-diphosphate (2'-FdC-DP) by nucleoside monophosphate kinases (NMPKs), such as UMP-CMP kinase.[16]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active 5'-triphosphate metabolite, this compound triphosphate (2'-FdC-TP).[16]

Caption: Intracellular phosphorylation of this compound.

Inhibition of Viral Polymerase

The active triphosphate, 2'-FdC-TP, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases (RTs).[17][18] Upon incorporation into the growing viral nucleic acid chain, the presence of the 2'-fluoro group can lead to chain termination, thereby halting viral replication.[17] The exact mechanism of chain termination can vary depending on the specific viral polymerase.

Conclusion and Future Perspectives

This compound is a well-characterized nucleoside analogue with significant potential in antiviral drug development. Its favorable chemical and physical properties, including enhanced stability, make it an attractive scaffold for further medicinal chemistry efforts. A comprehensive understanding of its synthesis, analysis, and mechanism of action, as detailed in this guide, is essential for advancing its therapeutic applications. Future research will likely focus on optimizing its delivery, exploring its efficacy against a wider range of viruses, and potentially investigating its utility in combination therapies to combat drug resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 10212-20-1 [m.chemicalbook.com]

- 5. This compound | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10212-20-1 | ND06189 [biosynth.com]

- 7. Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies [scholarworks.indianapolis.iu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biophysics.org [biophysics.org]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxy-2'-fluorocytidine (CAS 10212-20-1): A Potent Nucleoside Analogue with Broad-Spectrum Therapeutic Potential

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analogue that has garnered significant interest within the scientific community for its potent and broad-spectrum antiviral and anticancer activities. First developed in the 1960s, this molecule, with the CAS number 10212-20-1, has been the subject of extensive research, revealing its intricate mechanism of action and therapeutic promise.[1] Structurally similar to the natural nucleoside deoxycytidine, the key modification in 2'-FdC is the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar. This seemingly minor alteration profoundly impacts its biological activity, metabolic stability, and therapeutic efficacy.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, and multifaceted mechanism of action. Furthermore, this guide will explore its diverse applications in antiviral and anticancer research, complete with illustrative experimental protocols and quantitative data to empower your research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 10212-20-1 | [2] |

| Molecular Formula | C₉H₁₂FN₃O₄ | [2] |

| Molecular Weight | 245.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 167 °C | [3] |

| Solubility | Soluble in DMSO and Methanol. Water solubility is 5 mg/mL (may require sonication and warming). | [3][4] |

| Storage | Store at 2-8°C in a dark, dry place. | |

| InChI Key | NVZFZMCNALTPBY-XVFCMESISA-N | [2][4] |

Synthesis of this compound

The synthesis of this compound and other fluorinated nucleoside analogues typically involves multi-step chemical processes. While various synthetic routes have been developed, a common strategy is the convergent synthesis, which involves the coupling of a pre-synthesized fluorinated sugar moiety with a protected nucleobase.[5] Another approach is the direct fluorination of a nucleoside precursor.[5]

One of the pioneering methods for introducing the 2'-fluoro substituent involved the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride.[5] More contemporary methods often utilize milder and more selective fluorinating agents. The synthesis of a phosphoramidite building block of 5-fluoro-2'-deoxycytidine has also been described for incorporation into oligonucleotides, which involves the protection of the N4-amino group with a benzoyl group followed by standard phosphoramidation procedures.[6]

Below is a generalized workflow representing a common synthetic approach for nucleoside analogues.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action: A Tale of Two Therapeutic Arenas

The therapeutic potential of this compound stems from its ability to act as an antimetabolite, disrupting the synthesis of nucleic acids in both viral and cancerous cells. The core of its mechanism lies in its intracellular activation through a series of phosphorylation events.

Intracellular Activation Pathway

As a prodrug, 2'-FdC must be converted into its active triphosphate form to exert its biological effects. This activation is a multi-step process catalyzed by host cell kinases.[7]

-

Monophosphorylation: 2'-FdC is first phosphorylated by deoxycytidine kinase (dCK) to form this compound-5'-monophosphate (2'-FdCMP).[7] This is often the rate-limiting step in the activation pathway.[8]

-

Diphosphorylation: 2'-FdCMP is then converted to this compound-5'-diphosphate (2'-FdCDP) by deoxycytidylate kinase.

-

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active metabolite, this compound-5'-triphosphate (2'-FdCTP).[8]

Caption: Intracellular metabolic activation pathway of this compound.

Antiviral Mechanism of Action

The active triphosphate metabolite, 2'-FdCTP, is a potent inhibitor of viral polymerases. It acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA or RNA chain.[9] Once incorporated, the presence of the fluorine atom at the 2' position can lead to chain termination, effectively halting viral replication.[9] This mechanism is effective against a broad range of viruses, including both DNA and RNA viruses.

Anticancer Mechanism of Action

The anticancer activity of 2'-FdC is closely related to that of its difluorinated analogue, gemcitabine. The active metabolites of 2'-FdC exert their cytotoxic effects through a dual mechanism:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, 2'-FdCDP, is a potent inhibitor of RNR.[8] This enzyme is crucial for the synthesis of deoxynucleotides required for DNA replication and repair. Inhibition of RNR leads to a depletion of the intracellular pool of deoxynucleotides, further potentiating the cytotoxic effect.

-

Incorporation into DNA: The triphosphate metabolite, 2'-FdCTP, is incorporated into the replicating DNA strand.[8] This incorporation leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerases are unable to proceed, ultimately leading to the induction of apoptosis (programmed cell death).[8]

Applications in Research and Drug Development

Antiviral Research

This compound has demonstrated potent in vitro activity against a wide array of viruses. This makes it a valuable tool for antiviral research and a promising candidate for further drug development.

| Virus | Cell Line | EC₅₀ | Source |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 61 nM | [10] |

| CCHFV/ZsG (reporter virus) | Huh7 | 31 nM | [10] |

| Hepatitis C Virus (HCV) | Huh-7 replicon | EC₉₀ = 5.0 µM | [11] |

| Influenza A (H1N1) | MDCK | 3.2 µM | [4] |

| Influenza A (H3N2) | MDCK | 0.59 µM | [4] |

| Influenza A (H5N1) | MDCK | 1.4 µM | [4] |

| Influenza B | MDCK | 1.9 µM | [4] |

| La Crosse Virus (LACV) | - | 2.2-9.7 µM | [12] |

| Rift Valley Fever Virus (RVFV) | - | 2.2-9.7 µM | [12] |

| Heartland Virus | - | 0.9 µM | [12] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | - | 3.7 µM | [12] |

Notably, 2'-FdC has shown synergistic antiviral effects when combined with other antiviral agents like favipiravir (T-705) against CCHFV and with mycophenolic acid (MPA) and ribavirin against murine norovirus.[13][14]

Anticancer Research

The structural similarity of 2'-FdC to the established anticancer drug gemcitabine underscores its potential in oncology research. Studies have shown that 2'-FdC inhibits the growth of various cancer cell lines.[15][16] For instance, a derivative, (E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC), has demonstrated high toxicity towards a variety of solid tumor cell lines and xenografts.[17] The anticancer effects are attributed to its ability to induce cell cycle arrest and apoptosis.[17]

Experimental Protocols

To facilitate the practical application of this compound in a research setting, this section provides representative protocols for key in vitro assays.

In Vitro Antiviral Activity Assays

This assay is suitable for viruses that cause visible damage to host cells.[13]

Objective: To determine the concentration of 2'-FdC that inhibits the virus-induced CPE by 50% (EC₅₀).

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell culture medium

-

Vital stain (e.g., neutral red or crystal violet)

-

Plate reader

Procedure:

-

Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of 2'-FdC in cell culture medium.

-

Remove the growth medium from the cells and infect them with a viral dose that causes significant CPE.

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of 2'-FdC.

-

Include appropriate controls: virus control (infected, no compound), cell control (uninfected, no compound), and compound toxicity control (uninfected, with compound).

-

Incubate the plates until CPE is clearly visible in the virus control wells.

-

Stain the cells with a vital stain and quantify the cell viability using a plate reader.

-

Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the log of the compound concentration.

This assay is used for viruses that do not cause significant CPE.[13]

Objective: To determine the concentration of 2'-FdC that reduces the production of infectious virus particles by a certain percentage (e.g., 90% - EC₉₀).

Procedure:

-

Infect susceptible cells with the virus as described in the CPE assay.

-

Treat the infected cells with serial dilutions of 2'-FdC.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the viral titer in the supernatant using a suitable method, such as a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[13]

-

Calculate the EC₉₀ value as the concentration of 2'-FdC that reduces the virus yield by 90% (1 log₁₀).

Caption: General workflow for in vitro antiviral assays.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of 2'-FdC that reduces cell viability by 50% (CC₅₀).

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well cell culture plates

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, MTS, or a fluorescent dye-based assay)

-

Plate reader

Procedure:

-

Seed the 96-well plates with the cancer cells at a desired density.

-

Allow the cells to adhere overnight.

-

Add serial dilutions of 2'-FdC to the wells.

-

Include a no-compound control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Pharmacokinetics

For instance, a study on β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (a structurally similar compound) in rhesus monkeys revealed slow and incomplete oral absorption with a bioavailability of approximately 24%.[18] The apparent half-life was around 4.5 to 5.6 hours.[18] Another study with β-l-2′,3′-dideoxy-5-fluorocytidine in rhesus monkeys showed an oral bioavailability of 56-66% and a plasma half-life of about 2.2 hours.[19] These findings suggest that the pharmacokinetic properties of fluorinated nucleoside analogues can vary significantly based on their specific chemical structure. Further studies are needed to fully characterize the pharmacokinetic profile of 2'-FdC.

Conclusion and Future Perspectives

This compound stands as a testament to the power of nucleoside analogue chemistry in the development of novel therapeutics. Its potent dual-action mechanism against both viral replication and cancer cell proliferation positions it as a highly versatile molecule for further investigation. The broad-spectrum antiviral activity, particularly against emerging and high-consequence pathogens, warrants continued preclinical and potentially clinical evaluation. In the realm of oncology, its relationship with gemcitabine suggests that it could serve as a valuable lead compound for the design of next-generation anticancer agents with improved efficacy and safety profiles.

As our understanding of the molecular intricacies of viral and cancer biology deepens, so too will our ability to harness the full therapeutic potential of compounds like this compound. Future research should focus on optimizing its pharmacokinetic properties, exploring novel drug delivery systems, and conducting comprehensive in vivo efficacy and safety studies. The insights provided in this technical guide are intended to serve as a solid foundation for researchers and drug developers to build upon as they explore the promising future of this remarkable nucleoside analogue.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10212-20-1 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of this compound as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. zora.uzh.ch [zora.uzh.ch]

- 17. Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of the antiviral agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of beta-L-2',3'-dideoxy-5-fluorocytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2'-Deoxy-2'-fluorocytidine: A Technical Guide for Drug Development Professionals

Abstract

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a pivotal nucleoside analogue with demonstrated antiviral and potential anticancer properties.[1] Its synthesis is a cornerstone for the development of various therapeutic agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of both divergent and convergent synthetic strategies, elucidating the rationale behind key experimental choices, from starting materials to protecting group strategies and fluorination techniques. This guide aims to be a practical resource, offering detailed protocols, comparative data, and visual workflows to facilitate the efficient and scalable synthesis of this critical molecule.

Introduction: The Significance of this compound

The introduction of a fluorine atom at the 2'-position of the deoxyribose ring of cytidine confers unique and advantageous properties to the molecule. This modification enhances the metabolic stability of the nucleoside by strengthening the glycosidic bond, making it more resistant to enzymatic cleavage.[2][3] The high electronegativity of fluorine also alters the electronic properties of the sugar moiety, which can lead to enhanced binding to target enzymes and improved biological activity.[1] this compound has shown significant promise as an antiviral agent, particularly against viruses like Hepatitis C.[1] Furthermore, its structural similarity to the anticancer drug gemcitabine (2',2'-difluoro-2'-deoxycytidine) underscores its relevance in oncology research.

This guide will focus on the two predominant and field-proven strategies for the synthesis of this compound:

-

Divergent Synthesis: This approach begins with a pre-existing pyrimidine nucleoside, such as uridine or cytidine, and introduces the 2'-fluoro substituent through a series of chemical transformations.

-

Convergent Synthesis: This strategy involves the separate synthesis of a fluorinated sugar moiety and the cytosine base, which are then coupled in a later step to form the target nucleoside.

We will explore the nuances of each pathway, providing the necessary technical details for their successful implementation in a laboratory setting.

Part 1: The Divergent Synthesis Pathway - A Stepwise Elucidation

The divergent synthesis of this compound, most commonly commencing from uridine, is a robust and widely employed method. This pathway hinges on the formation of a key intermediate, a 2,2'-anhydronucleoside, which facilitates the stereospecific introduction of the fluorine atom.

Logical Workflow for Divergent Synthesis

Caption: A generalized workflow for the divergent synthesis of this compound starting from uridine.

Step 1: Synthesis of 2,2'-Anhydrouridine

The initial and critical step in this pathway is the intramolecular cyclization of uridine to form 2,2'-anhydrouridine. This transformation activates the 2'-position for subsequent nucleophilic attack.

Experimental Protocol: Formation of 2,2'-Anhydrouridine

-

Reagents and Materials:

-

Uridine

-

Diphenyl carbonate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

-

Ethanol-acetonitrile mixture

-

-

Procedure:

-

Suspend uridine (1.0 eq) and diphenyl carbonate (1.1-1.3 eq) in anhydrous DMF or DMA.[4]

-

Add a catalytic amount of NaHCO₃.[4]

-

Heat the mixture to 110-120°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. Carbon dioxide is evolved during the reaction.[4]

-

Upon completion, the solvent is removed under reduced pressure.

-

To the residue, add a mixture of ethanol and acetonitrile (e.g., 9:1 v/v) and stir at an elevated temperature (e.g., 60°C) to induce precipitation of the product.[4]

-

Cool the mixture and filter to collect the crude 2,2'-anhydrouridine. The product can be further purified by recrystallization from ethanol.[4]

-

Causality and Insights: The use of diphenyl carbonate as a dehydrating agent is effective for this cyclization. The reaction proceeds through the formation of a 2'-O-phenoxycarbonyl intermediate, which is then attacked by the C2-carbonyl oxygen of the uracil base to form the anhydro linkage and release phenol. The addition of a weak base like sodium bicarbonate helps to neutralize any acidic byproducts.

Step 2: Fluorination of 2,2'-Anhydrouridine

The pivotal introduction of the fluorine atom occurs via the ring-opening of the 2,2'-anhydro linkage with a fluoride source. This reaction is an SN2-type displacement, leading to the stereospecific formation of the 2'-fluoroarabinonucleoside.

Experimental Protocol: Fluorination to 2'-Deoxy-2'-fluorouridine

-

Reagents and Materials:

-

2,2'-Anhydrouridine

-

Hydrogen fluoride (HF) in pyridine (Olah's reagent) or Diethylaminosulfur trifluoride (DAST)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

-

Procedure (using DAST):

-

Dissolve 2,2'-anhydrouridine (with protected 3' and 5' hydroxyl groups) in anhydrous DCM and cool to -78°C under an inert atmosphere.[5]

-

Add DAST (1.1-1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then deprotected and purified by column chromatography to yield 2'-Deoxy-2'-fluorouridine.[5]

-

Causality and Insights: The 2,2'-anhydro linkage provides a constrained system where the fluoride ion can only attack the C2' position from the opposite face of the anhydro bond, resulting in the desired arabino configuration. DAST is a commonly used and relatively mild fluorinating agent for this transformation.[6] The reaction proceeds via an intermediate alkoxyaminosulfur difluoride.[7]

Step 3: Conversion of 2'-Deoxy-2'-fluorouridine to this compound

The final stage of the divergent synthesis involves the conversion of the uracil base of 2'-deoxy-2'-fluorouridine into a cytosine base. This is typically achieved through a multi-step process involving the activation of the 4-position of the uracil ring, followed by amination.

Experimental Protocol: Conversion to this compound

-

Reagents and Materials:

-

2'-Deoxy-2'-fluorouridine (with protected hydroxyl groups)

-

1,2,4-Triazole

-

Phosphorus oxychloride (POCl₃) or Triphosgene

-

Triethylamine

-

Aqueous Ammonia

-

Anhydrous solvent (e.g., Acetonitrile)

-

-

Procedure:

-

To a solution of protected 2'-Deoxy-2'-fluorouridine (1.0 eq) and 1,2,4-triazole (4.0 eq) in anhydrous acetonitrile, add triethylamine (4.0 eq).[7]

-

Cool the mixture to 0°C and add POCl₃ (1.5 eq) dropwise.

-

Stir the reaction at room temperature until the formation of the 4-triazolyl intermediate is complete (monitored by TLC).

-

The reaction mixture is then treated with aqueous ammonia to displace the triazole group and form the cytosine ring.

-

After the reaction is complete, the solvent is removed, and the residue is worked up.

-

The protecting groups are then removed, and the final product, this compound, is purified by column chromatography or recrystallization.[7]

-

Causality and Insights: The 4-position of the uracil ring is activated by conversion to a better leaving group, such as a triazolide. This allows for nucleophilic substitution by ammonia to form the exocyclic amino group characteristic of cytosine. This method is generally efficient and suitable for large-scale synthesis.[7]

Part 2: The Convergent Synthesis Pathway - A Modular Approach

The convergent synthesis of this compound offers a more flexible approach, allowing for the independent synthesis and modification of the fluorinated sugar and the cytosine base before their coupling.

Logical Workflow for Convergent Synthesis

Caption: A generalized workflow for the convergent synthesis of this compound.

Key Steps in Convergent Synthesis

-

Synthesis of the Fluorinated Sugar: This typically starts from a readily available carbohydrate, such as D-arabinose or D-glucose.[8] The synthesis involves a series of protection and deprotection steps, followed by the introduction of the fluorine atom at the 2'-position.

-

Glycosylation (Vorbrüggen Conditions): The key coupling step involves the reaction of the activated fluorinated sugar (often a glycosyl halide or acetate) with a silylated cytosine base in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9] This reaction forms the crucial N-glycosidic bond.

Experimental Protocol: Vorbrüggen Glycosylation

-

Reagents and Materials:

-

Protected and activated 2-deoxy-2-fluoro-arabinofuranose

-

Silylated cytosine (prepared by treating cytosine with a silylating agent like hexamethyldisilazane - HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous solvent (e.g., Acetonitrile)

-

-

Procedure:

-

Dissolve the activated fluorinated sugar and silylated cytosine in anhydrous acetonitrile under an inert atmosphere.[9]

-

Cool the mixture to 0°C and add TMSOTf dropwise.

-

The reaction is then typically heated to reflux and monitored by TLC.

-

Upon completion, the reaction is quenched, and the protected nucleoside is isolated. The desired β-anomer is often separated from the α-anomer by column chromatography.[9]

-

-

Deprotection: The final step involves the removal of all protecting groups from the sugar and the base to yield this compound.

Causality and Insights: The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds. The use of a silylated nucleobase enhances its nucleophilicity, and the Lewis acid activates the sugar donor. The stereochemical outcome of the reaction can be influenced by the nature of the protecting groups on the sugar and the reaction conditions.

Part 3: Protecting Group Strategies - Enabling Selective Transformations

The successful synthesis of this compound is highly dependent on a well-designed protecting group strategy. Protecting groups are essential to mask reactive functional groups (hydroxyl and amino groups) and direct the reaction to the desired site.

| Functional Group | Common Protecting Groups | Rationale for Use |

| 3',5'-Hydroxyl Groups | Silyl ethers (e.g., TBDMS, TIPS), Acetyl (Ac), Benzoyl (Bz), Dimethoxytrityl (DMT) | Silyl ethers are versatile and can be removed under mild conditions with fluoride reagents. Acyl groups like acetyl and benzoyl are stable to many reaction conditions and are typically removed by basic hydrolysis. DMT is a bulky group often used for the 5'-hydroxyl, which can be removed under acidic conditions.[10][11] |

| Exocyclic Amino Group (Cytosine) | Benzoyl (Bz), Acetyl (Ac) | These acyl groups protect the amino group from unwanted side reactions during the chemical transformations on the sugar moiety. They are typically removed during the final deprotection step under basic conditions.[12] |

Self-Validating System: A robust protecting group strategy is self-validating in that the choice of protecting groups is dictated by their orthogonal stability to the subsequent reaction conditions. For instance, silyl ethers are stable to the basic conditions used for acyl group removal, and acyl groups are stable to the acidic conditions used for DMT removal. This orthogonality allows for selective deprotection at different stages of the synthesis.

Part 4: Purification and Characterization

The purity of the final this compound product is critical for its use in biological and pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for purification and characterization.

-

Purification:

-

Flash Column Chromatography: This is the primary method for purifying intermediates and the final product on a laboratory scale. Silica gel is the most common stationary phase.[9][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is used for the final purification to achieve high purity.[10]

-

Recrystallization: This technique is often used for the final product to obtain a crystalline solid of high purity.[4]

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and stereochemistry of the synthesized molecules. The coupling constants in the ¹H NMR spectrum can provide information about the conformation of the sugar ring.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[10][14]

-

Conclusion

The synthesis of this compound is a well-established yet intricate process that offers multiple strategic pathways. The divergent approach, particularly starting from uridine, provides a reliable and often high-yielding route. The convergent approach, on the other hand, offers greater flexibility for analogue synthesis. A thorough understanding of the reaction mechanisms, careful selection of protecting groups, and rigorous purification and characterization are paramount for the successful synthesis of this important nucleoside analogue. This guide has provided a detailed technical overview to empower researchers and drug development professionals in their pursuit of novel therapeutics based on the this compound scaffold.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Structural Analysis of 2'-Deoxy-2'-fluorocytidine

Abstract: 2'-Deoxy-2'-fluorocytidine (2'-FdC) is a pivotal nucleoside analog demonstrating a broad spectrum of antiviral and antineoplastic activities. Its therapeutic potential is intrinsically linked to its unique three-dimensional structure, which is profoundly influenced by the introduction of a single fluorine atom at the 2'-position of the deoxyribose sugar. This guide provides a comprehensive exploration of the structural analysis of 2'-FdC, detailing the critical methodologies and interpreting the resulting data. We will delve into how techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are synergistically employed to elucidate the conformational biases that govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational structure-activity relationships of fluorinated nucleoside analogs.

Introduction: The Significance of the 2'-Fluoro Moiety

The strategic substitution of a hydroxyl group with fluorine is a cornerstone of modern medicinal chemistry. In the context of nucleoside analogs, the 2'-position of the sugar ring is a critical locus for modification. The introduction of a highly electronegative fluorine atom at this position, as in this compound, imparts several consequential structural and electronic effects.[1] Unlike its parent compound, deoxycytidine, which exists in a dynamic equilibrium between different sugar conformations, the 2'-fluoro substitution serves as a "conformational lock."[2] This effect dramatically alters the molecule's shape, predisposing it to an RNA-like geometry that is crucial for its interaction with viral and cellular enzymes.[3] This guide will systematically dissect the analytical workflows used to confirm and characterize this pivotal structural feature.

Physicochemical and Identification Parameters

A foundational step in any structural analysis is the confirmation of the molecule's identity and basic properties. These parameters serve as the initial checkpoint for sample purity and integrity.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [4][5] |

| CAS Number | 10212-20-1 | [6] |

| Molecular Formula | C₉H₁₂FN₃O₄ | [6] |

| Molecular Weight | 245.21 g/mol | [4] |

| Synonyms | 2'-FdC, 2'-Fluoro-2'-deoxycytidine, NSC 529432 | [6] |

| Melting Point | 167 °C | N/A |

| Solubility | Soluble in DMSO, slightly soluble in Ethanol | [6] |

Core Structural Interrogation: A Multi-Technique Approach

A comprehensive structural understanding cannot be achieved through a single analytical method. Instead, we rely on a tripartite approach, where each technique provides a unique and complementary piece of the structural puzzle. The workflow is designed to move from the solution-state conformation (NMR) to mass confirmation (MS) and finally to the solid-state atomic-resolution structure (X-ray Crystallography).

Caption: Integrated workflow for the structural analysis of 2'-FdC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of nucleoside analogs. The key insight derived from NMR is the preferred conformation of the five-membered sugar ring, a phenomenon known as "sugar pucker."

Expertise & Causality: The electronegativity of the 2'-fluorine atom creates a gauche effect with the sugar ring oxygen (O4'), which thermodynamically stabilizes a specific pucker.[7] For 2'-FdC, which possesses a ribo configuration (where the 2'-F and 3'-OH are on the same side of the ring), this effect strongly favors a C3'-endo (North) conformation.[3] This contrasts with standard DNA nucleosides which prefer a C2'-endo (South) pucker.[8] This C3'-endo conformation mimics the structure of RNA, a critical feature for its biological activity. The analysis of proton-proton (³JH,H) coupling constants, particularly between H1' and H2', provides the experimental evidence for this conformational preference. A small ³JH1',H2' value (typically < 2 Hz) is indicative of a C3'-endo pucker, whereas a larger value (> 6 Hz) suggests a C2'-endo pucker.

Protocol: NMR Analysis of 2'-FdC

-

Sample Preparation: Dissolve ~5 mg of high-purity (>98%) 2'-FdC in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Pay close attention to the anomeric proton (H1') region (typically 5.5-6.5 ppm) and the sugar protons (H2', H3', H4'). The key diagnostic is the multiplicity and coupling constant of the H1' signal.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This provides a single, sharp signal confirming the presence of the fluorine atom and is highly sensitive to the local electronic environment.[9] For fluorinated sugars, chemical shifts can be highly informative of conformation.[10]

-

2D NMR (COSY & HSQC): Acquire a 2D ¹H-¹H COSY spectrum to correlate coupled protons and definitively assign all sugar and base protons. An HSQC spectrum is then used to correlate each proton with its directly attached ¹³C atom, enabling unambiguous assignment of the carbon skeleton.

-

Data Interpretation:

-

Measure the ³JH1',H2' coupling constant from the ¹H spectrum. A value of ~1-2 Hz confirms the C3'-endo sugar pucker.

-

Analyze through-space correlations in a NOESY/ROESY experiment. A strong correlation between the H6 proton of the cytosine base and the H1' proton, and the absence of a strong correlation with H2', confirms an anti conformation about the glycosidic bond.

-

Mass Spectrometry (MS): Unambiguous Molecular Formula Verification

Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition of 2'-FdC. High-resolution techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) MS are essential for this purpose.

Trustworthiness: The power of high-resolution MS lies in its ability to provide a mass measurement with accuracy in the parts-per-million (ppm) range. This allows for the calculation of a unique elemental formula (C₉H₁₂FN₃O₄), effectively ruling out other potential isobaric compounds and confirming the sample's identity with a high degree of confidence.

Tandem MS (MS/MS) experiments are used to study the molecule's fragmentation pattern, which provides further structural corroboration. The most characteristic fragmentation event for nucleosides is the cleavage of the N-glycosidic bond, separating the sugar and the base moieties.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Protocol: ESI-QTOF MS Analysis

-

Sample Preparation: Prepare a dilute solution of 2'-FdC (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation [M+H]⁺.

-

Infusion & Ionization: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min). The ESI process generates gas-phase protonated ions with minimal fragmentation.

-

Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode. The spectrum should show a dominant peak corresponding to the [M+H]⁺ ion at m/z 246.0885. Verify that the measured mass is within 5 ppm of the theoretical mass.

-

Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 246.0885) in the quadrupole for isolation. Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Fragment Ion Analysis: Analyze the resulting MS2 spectrum. Expect to observe two major fragment ions:

-

The protonated cytosine base ([BH₂]⁺) at m/z 112.0505.

-

The fluorinated sugar moiety ([S]⁺) at m/z 135.0452.[11] This characteristic loss of 111.0380 u (neutral cytosine base) is a hallmark of nucleoside fragmentation.

-

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides information on the average conformation in solution, single-crystal X-ray crystallography offers an atomic-resolution snapshot of the molecule in its solid, crystalline state.[12] This technique provides precise bond lengths, bond angles, and torsional angles, offering the ultimate confirmation of the molecular geometry.

Authoritative Grounding: Although a publicly available crystal structure specifically for this compound is not readily found, analysis of closely related 2'-fluorinated nucleosides, such as 2'-deoxy-2'-fluoroinosine, provides authoritative insight.[13] The crystal structure of this analog confirms the strong preference for a C3'-endo type sugar pucker in the solid state. It also reveals that twisted conformations involving C4'-exo puckering can be a characteristic feature of 2'-fluoronucleosides.[13] This solid-state data powerfully corroborates the findings from solution-state NMR.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization (The Crucial Step): The primary challenge is to grow diffraction-quality single crystals (typically >0.1 mm).[12] This is often achieved through slow evaporation or vapor diffusion methods.

-

Prepare a saturated solution of 2'-FdC in a suitable solvent or solvent mixture (e.g., water, ethanol, or mixtures thereof).

-

In a sealed container, allow the solvent from the sample drop to slowly diffuse into a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Monitor for crystal formation over several days to weeks.

-

-

Crystal Mounting & Data Collection:

-

Carefully mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[14]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.

-

Build the molecular model of 2'-FdC into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data, resulting in a low R-factor.

-

-

Data Interpretation:

-

Analyze the final structure to determine precise bond lengths, angles, and torsion angles.

-

Calculate the pseudorotation phase angle (P) of the sugar ring to quantitatively define the sugar pucker. A P value in the range of 0° to 36° corresponds to a C3'-endo (North) conformation.

-

Examine the glycosidic torsion angle (χ) to confirm the anti orientation of the base relative to the sugar.

-

Structural Insights and Biological Correlation

The convergence of data from NMR, MS, and crystallography provides a high-fidelity structural model of this compound. The dominant and defining feature is the C3'-endo sugar pucker , which forces the molecule to adopt an A-form (RNA-like) helical geometry.

This structural mimicry is the foundation of its mechanism of action. Viral RNA-dependent RNA polymerases (e.g., in CCHFV or HCV) or reverse transcriptases recognize 2'-FdC triphosphate as a substrate similar to natural ribonucleotides.[1] However, after incorporation into the growing viral nucleic acid chain, its unique structure can disrupt the polymerase's function, often leading to chain termination and halting viral replication.

Caption: Bioactivation and proposed mechanism of 2'-FdC.

Conclusion

The structural analysis of this compound is a prime example of how a subtle atomic substitution can induce profound changes in molecular conformation and, consequently, biological activity. The integrated application of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a robust and detailed picture of its structure. The key finding—the stabilization of a C3'-endo, RNA-like sugar pucker—is the critical link between its chemical structure and its potent function as an antiviral agent. This understanding is indispensable for the rational design of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. This compound | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleotide Sugar Pucker Preference Mitigates Excision by HIV-1 RT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Fluorinated Nucleosides: An In-Depth Technical Guide to the Early Antiviral Studies of 2'-Deoxy-2'-fluorocytidine

Introduction: The Rationale Behind Fluorine's Introduction into Nucleoside Chemistry

In the mid-20th century, the burgeoning field of antiviral chemotherapy was conceptually driven by the principle of antimetabolites. The core idea was to create molecular mimics of natural nucleosides—the fundamental building blocks of DNA and RNA—that could deceptively integrate into viral replication machinery and subsequently halt the process. Early modifications focused on the nucleobase, yielding compounds like 5-iododeoxyuridine (Idoxuridine), the first licensed antiviral drug. However, the focus soon expanded to the sugar moiety, a critical component for the structural integrity and enzymatic recognition of the nucleoside.

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar was a strategic and chemically insightful decision. Early research into fluorinated organic compounds revealed several key properties that made fluorine an attractive substituent for drug design[1]. Firstly, fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydroxyl group, potentially mimicking the ribose sugar of RNA while maintaining a deoxyribose-like conformation. Secondly, the carbon-fluorine bond is exceptionally strong, rendering the nucleoside more resistant to enzymatic degradation, particularly cleavage of the glycosidic bond that links the sugar to the nucleobase[1]. This enhanced metabolic stability was a significant driver in the pursuit of fluorinated nucleosides, promising longer half-lives and potentially greater therapeutic windows. It was this pioneering work that set the stage for the synthesis and investigation of compounds like 2'-Deoxy-2'-fluorocytidine (2'-FdC).

The Genesis of a Broad-Spectrum Antiviral: Synthesis and Early Discoveries

This compound, a pyrimidine nucleoside analog, was first synthesized in the 1960s[2][3]. A seminal 1967 paper by I.L. Doerr and J.J. Fox in the Journal of Organic Chemistry detailed the synthesis of this compound, marking a significant advancement in nucleoside chemistry[4]. Early methods for the synthesis of 2'-fluoro nucleosides often involved the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride[1]. These pioneering synthetic efforts provided the necessary material for the initial biological evaluations that would uncover the compound's potent and broad-spectrum antiviral properties.

Subsequent studies, most notably a comprehensive investigation by Wohlrab and colleagues in 1985, began to delineate the impressive antiviral profile of 2'-FdC[5]. This research demonstrated significant activity against a range of herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), pseudorabies virus, and equine abortion virus[5]. These early findings established 2'-FdC as a compound of considerable interest and spurred further investigation into its mechanism of action and full antiviral potential.

Mechanism of Action: A Two-Step Deception

The antiviral activity of this compound is a classic example of a prodrug that requires intracellular activation to exert its effect. The process is a two-step deception targeting the heart of viral replication: the viral polymerase.

-

Intracellular Phosphorylation: Upon entering a host cell, 2'-FdC is recognized by cellular kinases as a substrate. The initial and rate-limiting step is the conversion to 2'-FdC-monophosphate, a reaction catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases generate the diphosphate and, ultimately, the active triphosphate form: this compound triphosphate (2'-FdC-TP). For some viruses, like herpesviruses, the initial phosphorylation can be more efficiently carried out by a virally encoded thymidine kinase, which provides a degree of selectivity for infected cells[5].

-

Inhibition of Viral Polymerase: The activated 2'-FdC-TP now structurally mimics the natural deoxycytidine triphosphate (dCTP). Viral DNA or RNA polymerases mistakenly incorporate 2'-FdC-TP into the growing nucleic acid chain. The presence of the fluorine atom at the 2' position, while not preventing the formation of the phosphodiester bond with the next nucleotide, distorts the nucleic acid chain and can act as a chain terminator, albeit not an obligate one. This incorporation ultimately leads to the cessation of viral DNA or RNA synthesis.

Early In Vitro Antiviral Activity: A Quantitative Overview

The initial studies on 2'-FdC provided crucial quantitative data on its efficacy against a variety of viruses. These experiments were typically conducted in cell cultures and measured the concentration of the compound required to inhibit viral replication by 50% (EC50 or IC50) and the concentration that was toxic to the host cells by 50% (CC50). The ratio of CC50 to EC50, known as the Selectivity Index (SI), provides a measure of the compound's therapeutic window.

| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero Cells | <0.34 | >100 | [5] |

| Herpes Simplex Virus 2 (HSV-2) | Vero Cells | Comparable to HSV-1 | >100 | [5] | |

| Pseudorabies Virus | - | Active | - | [5] | |

| Equine Abortion Virus | - | Active | - | [5] | |

| Orthomyxoviridae | Influenza A (H5N1) | MDCK Cells | 0.21 - 0.25 | >100 | [1] |

| Influenza A (H3N2, seasonal) | MDCK Cells | 0.13 - 4.6 (IC90) | >100 | [1] | |

| Influenza B | MDCK Cells | 0.13 - 4.6 (IC90) | >100 | [1] | |

| Bunyaviridae | La Crosse Virus (LACV) | - | 2.2 - 9.7 | - | [2][6] |

| Rift Valley Fever Virus (RVFV) | - | 2.2 - 9.7 | - | [2][6] | |

| Heartland Virus | - | 0.9 (VYR) | - | [2][6] | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | - | 3.7 (VYR) | - | [2][6] | |

| Hepadnaviridae | Hepatitis C Virus (HCV) Replicon | Huh-7 Cells | 5.0 (EC90) | >100 | [7] |

Note: EC50/IC50 values can vary depending on the specific viral strain, cell line, and assay method used. VYR indicates data from a Virus Yield Reduction assay.

The early comparative studies were particularly enlightening. For instance, the 1985 study by Wohlrab et al. found that against herpesviruses, 2'-FdC had an antiviral effect comparable to Cytarabine (Ara-C) but was approximately 10-times less cytotoxic[5]. This highlighted a significant advantage of the 2'-fluoro substitution in improving the selectivity of the nucleoside analog.

Experimental Protocols from the Early Studies

The foundational in vitro work on 2'-FdC relied on a set of robust and well-established virological assays. Understanding these methodologies is key to appreciating the scientific rigor of the early findings.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a cornerstone of antiviral screening and was used to determine the EC50 of 2'-FdC against viruses that cause visible damage to cultured cells.

Principle: The assay measures the ability of a compound to protect cells from the destructive (cytopathic) effects of a virus.

Step-by-Step Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in a 96-well microtiter plate and incubate until confluent.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cells and add the diluted compound to the wells. Subsequently, infect the cells with a standardized amount of virus that is known to cause complete CPE within a specific timeframe (e.g., 48-72 hours).

-

Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

-

Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication.

-

CPE Observation: At the end of the incubation period, visually score the wells for the presence or absence of CPE using an inverted microscope.

-

Quantification (Optional but recommended): To obtain a quantitative result, the remaining viable cells can be stained with a vital dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is read on a spectrophotometer.

-

Data Analysis: The percentage of CPE inhibition is calculated relative to the controls. The EC50 is the concentration of 2'-FdC that inhibits CPE by 50%.

Plaque Reduction Assay

This assay is considered a "gold standard" for quantifying infectious virus and was used to determine the IC50 of 2'-FdC with high precision.

Principle: This method measures the reduction in the number of infectious virus particles (visualized as "plaques" or zones of cell death) in the presence of an antiviral compound.

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock and pre-incubate them with various concentrations of 2'-FdC for a set period (e.g., 1 hour).

-

Infection: Adsorb the virus-compound mixture onto the cell monolayers for a short period (e.g., 1-2 hours) to allow viral attachment.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques. The overlay medium also contains the respective concentrations of 2'-FdC.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The living cells will take up the stain, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 is the concentration of 2'-FdC that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay is particularly useful for viruses that do not form clear plaques or cause pronounced CPE. It directly measures the amount of new infectious virus produced.

Principle: This assay quantifies the reduction in the titer of progeny virus produced from infected cells treated with an antiviral compound.

Step-by-Step Methodology:

-

Cell Seeding and Infection: Plate host cells and infect them with a known multiplicity of infection (MOI) in the presence of various concentrations of 2'-FdC.

-

Incubation: Allow the virus to replicate for one full cycle (e.g., 24-48 hours).

-

Harvest Progeny Virus: At the end of the replication cycle, harvest the cell culture supernatant (and/or the cells themselves, which can be lysed to release intracellular virus).

-

Titer Determination: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: The reduction in virus yield (typically in log10 scale) is calculated for each concentration of 2'-FdC compared to the untreated virus control. The EC90 (the concentration that reduces the virus yield by 90% or 1 log10) is often reported for this assay.

Conclusion and Legacy

The early studies on this compound were instrumental in establishing the potential of 2'-fluorinated nucleosides as a powerful class of antiviral agents. The initial synthesis and subsequent in vitro evaluations against a range of DNA and RNA viruses demonstrated its broad-spectrum activity and, in some cases, a favorable toxicity profile compared to its non-fluorinated counterparts. While 2'-FdC itself was never developed for widespread clinical use due to a comparatively harsh side effect profile discovered in later studies, its legacy is undeniable[2][3]. The foundational research on 2'-FdC provided critical insights into the structure-activity relationships of nucleoside analogs and paved the way for the development of other successful fluorinated nucleosides, including the anti-cancer drug Gemcitabine and the anti-HCV drug Sofosbuvir. The methodologies employed in these early investigations remain fundamental to modern antiviral drug discovery, a testament to the enduring quality of this pioneering research.

References

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleosides. XXXIX. This compound, 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-4-iminopyrimidine, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 2'-fluoro-2'-deoxycytidine on herpes virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]